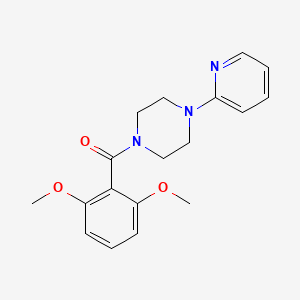![molecular formula C18H22N2O B5866008 N-[4-(diethylamino)phenyl]-2-phenylacetamide](/img/structure/B5866008.png)
N-[4-(diethylamino)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)phenyl]-2-phenylacetamide, also known as lidocaine, is a local anesthetic that is widely used in medical and dental procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren and has since become one of the most commonly used local anesthetics due to its effectiveness and low toxicity.
作用機序
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the subsequent depolarization required for the initiation and propagation of an action potential. This inhibition of sodium channels results in a decrease in the excitability of the affected nerve fibers, leading to a loss of sensation in the area where N-[4-(diethylamino)phenyl]-2-phenylacetamide is applied.
Biochemical and Physiological Effects
In addition to its local anesthetic effects, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been reported to modulate the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.
実験室実験の利点と制限
Lidocaine is a commonly used local anesthetic in laboratory experiments due to its effectiveness and low toxicity. However, it is important to note that N-[4-(diethylamino)phenyl]-2-phenylacetamide can interfere with certain assays and experimental protocols, particularly those involving ion channels and membrane potential. Additionally, this compound can have off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for N-[4-(diethylamino)phenyl]-2-phenylacetamide research. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and duration of this compound anesthesia. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of various conditions such as neuropathic pain and migraines. Additionally, there is ongoing research into the mechanisms of this compound's anti-inflammatory and neuroprotective effects, which could lead to the development of new treatments for inflammatory and neurodegenerative diseases.
合成法
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(2,2-diethylamino)acetamide, which is subsequently reacted with benzoyl chloride to form N-[2,6-dimethylphenyl]-N-(2,2-diethylamino)acetanilide. Finally, this compound is hydrogenated in the presence of a palladium catalyst to form N-[4-(diethylamino)phenyl]-2-phenylacetamide.
科学的研究の応用
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential therapeutic applications in the treatment of various conditions such as neuropathic pain, migraines, and cardiac arrhythmias. Additionally, N-[4-(diethylamino)phenyl]-2-phenylacetamide has been used as a tool in scientific research to study ion channels and membrane potential in excitable cells.
特性
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-20(4-2)17-12-10-16(11-13-17)19-18(21)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTJCANYGOLXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-methyl-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5865942.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5865944.png)
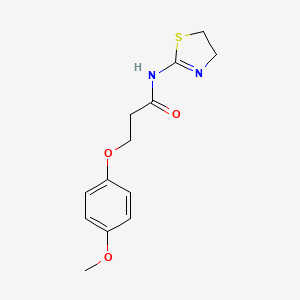
![3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5865963.png)
![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)
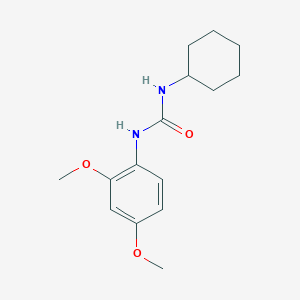
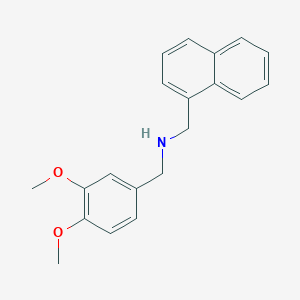
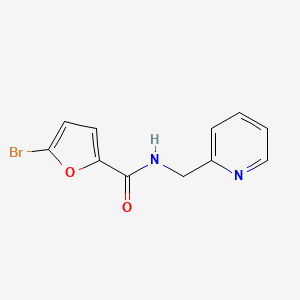
![ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5865993.png)
![1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5865998.png)


